molecular formula C13H17N3O4 B13358875 4-hydroxy-5-methoxy-N-[2-(2-oxopyrrolidin-1-yl)ethyl]pyridine-2-carboxamide

4-hydroxy-5-methoxy-N-[2-(2-oxopyrrolidin-1-yl)ethyl]pyridine-2-carboxamide

Cat. No.: B13358875
M. Wt: 279.29 g/mol
InChI Key: HVBXQWOVPRFSBJ-UHFFFAOYSA-N
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Description

5-methoxy-4-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a pyrrolidinyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-4-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using reagents such as methyl iodide.

    Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling Reactions: The final step involves coupling the pyridine and pyrrolidinyl groups through an amide bond formation reaction using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-4-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Substitution reactions can be used to replace functional groups with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-methoxy-4-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-methoxy-4-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Alternatively, it may interact with receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-1,4-dihydro-2-pyridinecarboxamide: Lacks the methoxy and pyrrolidinyl groups.

    5-methoxy-1,4-dihydro-2-pyridinecarboxamide: Lacks the oxo and pyrrolidinyl groups.

    N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide: Lacks the methoxy and oxo groups.

Uniqueness

The unique combination of functional groups in 5-methoxy-4-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide gives it distinct chemical and biological properties. The presence of both the methoxy and pyrrolidinyl groups may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

This detailed article provides a comprehensive overview of 5-methoxy-4-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

5-methoxy-4-oxo-N-[2-(2-oxopyrrolidin-1-yl)ethyl]-1H-pyridine-2-carboxamide

InChI

InChI=1S/C13H17N3O4/c1-20-11-8-15-9(7-10(11)17)13(19)14-4-6-16-5-2-3-12(16)18/h7-8H,2-6H2,1H3,(H,14,19)(H,15,17)

InChI Key

HVBXQWOVPRFSBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CNC(=CC1=O)C(=O)NCCN2CCCC2=O

Origin of Product

United States

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